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Compound of Interest

Compound Name: Chitinovorin A

Cat. No.: B15565868

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for
Chitinovorin A, a novel 3-lactam antibiotic. The information presented herein is crucial for
researchers involved in natural product synthesis, antibiotic development, and structural
biology.

Introduction

Chitinovorin A is a member of the chitinovorin family of antibiotics, which are produced by the
bacterium Flavobacterium chitinovorum. These compounds are of significant interest due to
their unique structural features and potential as antimicrobial agents. The isolation and initial
characterization of Chitinovorins A, B, and C were first reported by Shoji et al. in 1984.
Chitinovorin A is a complex molecule belonging to the class of 3-lactam antibiotics.

Chemical Structure and Properties
e Molecular Formula: C26H41N9O11S

e |[UPAC Name: (6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyllamino]-3-[[(3R,4S)-4-[[(2S)-2-
aminopropanoyllamino]-7-(diaminomethylideneamino)-3-hydroxyheptanoylloxymethyl]-7-
formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

Spectroscopic Data
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At present, detailed, publicly available *H NMR and comprehensive mass spectrometry data
specifically for Chitinovorin A are limited. The primary reference for the chitinovorin family of
compounds focuses on the isolation and structural elucidation, with some specific data
provided for related analogs like Chitinovorin D.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the complete *H and 13C NMR data for Chitinovorin A are not readily available in public
databases, analysis of the structurally similar Chitinovorin D provides valuable insights.
Chitinovorin D shares the same 7[3-side chain as Chitinovorin A. The 3C NMR data for
Chitinovorin D, recorded in D20 with acetonitrile as an internal reference (6=1.7 ppm), confirms
the presence of a 7a-formylaminocephem nucleus.[1]

Table 1: Key Structural Moieties of Chitinovorins and Expected NMR Signals

. Expected *H NMR Signals Expected **C NMR Signals
Structural Moiety

(ppm) (ppm)

40 - 70 (C-6, C-7), 160 - 175
B-Lactam Core 45-6.0

(C=0)

_ . . . _ 170 - 180 (C=0), 50 - 60 (a-C),

Amino Acid Residues 1.0 - 4.5 (0-H, side chains) ] ]

15 - 40 (side chains)
Formyl Group ~8.0 (singlet) ~160
Guanidino Group 7.0 - 8.0 (broad) ~157

Note: The chemical shifts are approximate and can vary depending on the solvent and other
experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental
composition of complex natural products like Chitinovorin A.

Table 2: Mass Spectrometry Data for Chitinovorin A
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Parameter Value
Molecular Formula C26H41N9O11S
Monoisotopic Mass 687.2646 g/mol

o Electrospray lonization (ESI) is typically used for
lonization Mode
such molecules.

Expected [M+H]* 688.2725 m/z

Expected [M-H]~ 686.2569 m/z

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Chitinovorin A are

not explicitly available. However, based on standard practices for the characterization of novel

natural products, the following methodologies are recommended.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve a pure sample of Chitinovorin A (1-5 mg) in a suitable
deuterated solvent (e.g., D20, DMSO-ds, or CD3OD). The choice of solvent is critical and
should be based on the solubility of the compound.

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a
cryoprobe is recommended to achieve optimal resolution and sensitivity for this complex
molecule.

'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

o Solvent suppression techniques may be necessary if residual solvent signals obscure
important resonances.
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Due to the low natural abundance of 13C, a larger number of scans and a longer
acquisition time will be required compared to *H NMR.

o 2D NMR Experiments: To fully elucidate the structure, a suite of 2D NMR experiments should
be performed, including:

[¢]

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons, which is crucial for assembling the molecular fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons and aid in stereochemical assignments.

High-Resolution Mass Spectrometry (HRMS) Protocol

o Sample Preparation: Prepare a dilute solution of Chitinovorin A (e.g., 1-10 ug/mL) in a
solvent compatible with electrospray ionization, such as a mixture of water and acetonitrile or
methanol, often with a small amount of formic acid (for positive ion mode) or ammonium
hydroxide (for negative ion mode) to promote ionization.

e Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS) is ideal.

o Data Acquisition:
o Infuse the sample directly or inject it through the LC system.

o Acquire data in both positive and negative ion modes to observe the protonated ([M+H]*)
and deprotonated ([M-H]~) molecular ions.
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o Perform tandem mass spectrometry (MS/MS) on the molecular ions to obtain
fragmentation patterns, which can provide valuable structural information.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of
a novel natural product like Chitinovorin A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Chitinovorin A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15565868#spectroscopic-data-for-chitinovorin-a-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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